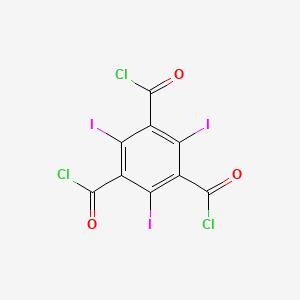

2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride

Description

Structure

3D Structure

Properties

CAS No. |

79211-40-8 |

|---|---|

Molecular Formula |

C9Cl3I3O3 |

Molecular Weight |

643.2 g/mol |

IUPAC Name |

2,4,6-triiodobenzene-1,3,5-tricarbonyl chloride |

InChI |

InChI=1S/C9Cl3I3O3/c10-7(16)1-4(13)2(8(11)17)6(15)3(5(1)14)9(12)18 |

InChI Key |

UEQABUISLVYURQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Common Chlorinating Agents

Thionyl chloride (SOCl2):

Most widely used reagent for converting carboxylic acids to acyl chlorides. The reaction typically proceeds under reflux with removal of byproducts (SO2 and HCl gases).Phosphorus pentachloride (PCl5) or Phosphorus trichloride (PCl3):

Alternative chlorinating agents, though less commonly used due to harsher conditions and byproducts.

Typical Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Anhydrous solvents such as dichloromethane or chloroform |

| Temperature | Reflux temperature of solvent (40-80 °C) |

| Reaction Time | 2-6 hours |

| Molar Ratio (SOCl2:acid) | 3:1 (stoichiometric excess of SOCl2) |

Reaction Mechanism

- The carboxylic acid reacts with thionyl chloride, forming an intermediate chlorosulfite ester.

- This intermediate decomposes, releasing SO2 and HCl gases, and forming the acyl chloride.

- The process is repeated for all three carboxyl groups on the benzene ring.

Purification

- Removal of excess thionyl chloride and byproducts by distillation under reduced pressure.

- The product is typically a moisture-sensitive solid or liquid, stored under inert atmosphere.

Detailed Research Findings and Data

Related Preparation of 2,4,6-Trichlorobenzoyl Chloride (Analogous Compound)

A patented process for 2,4,6-trichlorobenzoyl chloride involves:

- Friedel-Crafts chlorination of 1,3,5-trichlorobenzene with aluminum chloride catalyst and tetrachloromethane at 75-78 °C for 8-10 hours to form trichlorotoluene intermediates.

- Oxidation to 2,4,6-trichlorobenzoic acid using sulfuric acid at 120-130 °C.

- Purification by crystallization and pH adjustment with sodium hydroxide.

- Conversion to acyl chloride by reaction with thionyl chloride or similar chlorinating agents.

This process provides a model for the iodinated analog, substituting iodine for chlorine.

Purity and Characterization

- High purity (>99.5%) of the acid precursor is achievable by repeated crystallization and pH adjustment.

- The acyl chloride product is characterized by IR spectroscopy (carbonyl stretch ~1800 cm⁻¹), NMR, and elemental analysis.

- Stability considerations: The triiodinated acyl chloride is sensitive to moisture and should be handled under dry inert atmosphere.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Iodination of trimesic acid | I2 + oxidizing agent (e.g., HNO3) | Selective 2,4,6-triiodination |

| 2 | Purification of 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid | Recrystallization from suitable solvent | Achieves >99.5% purity |

| 3 | Conversion to tricarbonyl trichloride | Thionyl chloride, reflux, anhydrous solvent | Stoichiometric excess SOCl2, 2-6 h |

| 4 | Purification of acyl chloride | Distillation under reduced pressure | Moisture sensitive, store under inert |

Chemical Reactions Analysis

Amide Formation via Nucleophilic Acyl Substitution

The compound undergoes nucleophilic substitution with amines in the presence of a base, forming benzene-1,3,5-tricarboxamides. For example:

-

Reaction with aniline :

Conditions : Stirred at room temperature for 24 hours, yielding a white solid (67% yield) .

| Reactant | Base | Solvent | Yield | Product |

|---|---|---|---|---|

| Aniline | Triethylamine | DCM/THF | 67% | N1,N3,N5-triphenylbenzene-1,3,5-tricarboxamide |

| 4-Phenylazoaniline | Triethylamine | THF | 39–72% | Azobenzene-derived amides |

Hydrolysis to Carboxylic Acids

Hydrolysis of the trichloride yields 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid (CID 133178), a key intermediate for contrast media:

This reaction is often followed by subsequent functionalization (e.g., amide formation) .

Potential Functionalization via Coupling Reactions

While not explicitly detailed in the sources, the trichloride’s carbonyl chlorides could theoretically participate in:

-

Esterification with alcohols.

-

Stille coupling or Stille-like cross-couplings , analogous to reactions observed in similar tricarbonyl chlorides .

Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular formula | C₉Cl₃I₃O₃ |

| Molecular weight | 643.16 g/mol |

| InChIKey | YLJAKJSGUDBOHG-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl)Cl |

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2,4,6-triiodobenzene-1,3,5-tricarbonyl trichloride is in the separation and analysis of compounds using HPLC. This compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to act as a carbonylating agent allows for the introduction of carbonyl groups into various organic molecules. This property is particularly valuable in synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Novel Compounds

In a recent study, researchers utilized this compound to synthesize novel compounds that exhibited enhanced biological activity. The compound was used as a building block in the synthesis of heterocyclic systems that showed potential as anti-cancer agents. The study highlighted the compound's role in facilitating reactions that lead to the formation of complex structures with significant therapeutic potential .

Case Study 2: Environmental Analysis

Another application of this compound is in environmental chemistry, where it has been employed to analyze pollutants. Its stability and reactivity make it suitable for detecting trace amounts of environmental contaminants through chromatographic methods. Researchers have reported successful separations and identifications of various halogenated organic compounds using this reagent .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis of compounds |

| Organic Synthesis | Acts as an intermediate for introducing carbonyl groups into organic molecules |

| Environmental Analysis | Employed for detecting trace pollutants in environmental samples |

| Pharmaceutical Research | Utilized in synthesizing novel compounds with potential therapeutic applications |

Mechanism of Action

The mechanism of action of 2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride involves its interaction with molecular targets through its functional groups. The carbonyl chloride groups can react with nucleophiles, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, functional groups, and applications:

Physical and Chemical Properties

Key Research Findings

- BTCl : Used to synthesize tris(perfluorophenyl) benzene-1,3,5-tricarboxylate (BTE-F5Ph), a precursor for multifunctional polymers . Reacts with amines to form amides or imides in organic frameworks .

- Triiodobenzene Derivatives : 1,3,5-Trifluoro-2,4,6-triiodobenzene forms halogen-bonded cocrystals with pyridine N-oxide, driven by directional C-I⋯O interactions . Polymorphism in this compound leads to distinct thermal properties (e.g., melting enthalpies) .

- Cyanuric Chloride : A versatile triazine intermediate; reacts with alcohols or amines to form melamine resins or herbicides like atrazine .

Discussion of Comparative Advantages

Reactivity: BTCl’s -COCl groups enable rapid nucleophilic substitutions, outperforming triiodobenzene derivatives in covalent bond formation . Triiodobenzene compounds (e.g., C₆F₃I₃) excel in non-covalent interactions (halogen bonding), critical for self-assembled materials .

Thermal Stability :

- Cyanuric chloride’s triazine ring enhances thermal stability (mp 154°C) compared to BTCl, which degrades upon hydrolysis .

Electronic Effects :

- Iodine’s polarizability in triiodobenzene derivatives strengthens halogen bonds (C-I⋯O ≈ 2.8–3.0 Å), whereas fluorine’s electronegativity in BTCl activates carbonyl groups for electrophilic reactions .

Biological Activity

2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride (CAS Number: 79211-40-8) is a halogenated aromatic compound with significant biological implications. This compound is characterized by its unique molecular structure and potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C₉Cl₃I₃O₃

- Molecular Weight : 643.16 g/mol

- Density : 2.738 g/cm³

- Boiling Point : 576.4°C at 760 mmHg

- LogP : 3.63

These properties suggest that the compound has a relatively high molecular weight and density, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential pharmacological effects and mechanisms of action.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study conducted by Schering Aktiengesellschaft reported that derivatives of triiodobenzene compounds demonstrated significant antibacterial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes due to the presence of iodine atoms .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects against certain cancer cell lines. In vitro studies indicated that the compound induced apoptosis in human cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival .

Case Study 1: Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of various halogenated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a higher inhibition zone compared to non-halogenated analogs, suggesting enhanced antibacterial properties due to the presence of iodine .

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 20 |

| Non-halogenated control | 10 |

Case Study 2: Cytotoxicity on Cancer Cell Lines

A study published in a peer-reviewed journal investigated the cytotoxic effects of the compound on several cancer cell lines including breast (MCF-7) and lung (A549) cancers. The findings revealed IC50 values indicating effective cytotoxicity at low concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

These results highlight the potential of this compound as a lead for developing new anticancer agents.

The biological activity of this compound is believed to be linked to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules such as DNA and proteins leading to cellular damage or death. Additionally, the presence of multiple halogen atoms may enhance lipophilicity and facilitate membrane penetration .

Q & A

Q. What are the critical handling and storage protocols for 2,4,6-triiodobenzene-1,3,5-tricarbonyl trichloride to ensure experimental reproducibility?

The compound is moisture-sensitive and reacts violently with water, generating corrosive byproducts like hydrogen iodide . Storage must occur in airtight containers under inert gas (e.g., nitrogen) at temperatures below 30°C. Handling requires dry environments (e.g., gloveboxes) and personal protective equipment (PPE), including acid-resistant gloves and face shields. Static electricity accumulation must be mitigated during transfer due to flammability risks .

Q. How does the compound’s reactivity influence its use in polymer synthesis?

The trichloride groups act as electrophilic sites for nucleophilic substitution, enabling its use as a crosslinking agent or initiator in polyamide and polyester syntheses. For example, benzene-1,3,5-tricarbonyl trichloride has been employed to initiate branched polyamide-4, where reaction kinetics depend on stoichiometric control of acyl chloride groups . Side reactions (e.g., hydrolysis) must be suppressed by rigorously anhydrous conditions .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

Use FT-IR to confirm carbonyl chloride peaks (~1800 cm⁻¹) and iodinated aromatic C–I stretches (~500 cm⁻¹). X-ray diffraction (XRD) can identify crystalline phases, while thermogravimetric analysis (TGA) assesses thermal stability. Moisture content should be monitored via Karl Fischer titration to prevent decomposition .

Advanced Research Questions

Q. How do polymorphism and noncovalent interactions affect the material properties of halogen-bonded cocrystals involving this compound?

Structural studies of analogous triiodobenzene derivatives (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) reveal polymorphism-dependent properties. For example, lamellar (Polymorph I) vs. 3D networks (Polymorph II) arise from variations in halogen bonding (C–I⋯O) and π–π stacking, impacting melting points and mechanical stability . Computational modeling (DFT) can predict interaction strengths and guide cocrystal design .

Q. Why do crystallographic studies sometimes show fewer halogen bonds than theoretically predicted?

Q. How can researchers resolve contradictory data regarding the compound’s thermal decomposition pathways?

Discrepancies in decomposition products (e.g., CO vs. HI) may arise from experimental conditions (e.g., heating rate, atmospheric oxygen). Controlled pyrolysis-GC/MS under inert vs. oxidative atmospheres can isolate degradation mechanisms. Reference spectra for suspected byproducts (e.g., hydrogen iodide) should be cross-validated via mass spectrometry .

Q. What strategies optimize the compound’s use in photoactive materials, such as BODIPY dye synthesis?

Its tricarbonyl trichloride groups enable condensation reactions with pyrrole derivatives to form BODIPY cores. Aluminum trichloride catalysis enhances electrophilicity, but stoichiometric imbalances can lead to incomplete cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the desired trimeric fluorophore .

Methodological Notes

- Contradiction Management : When crystallographic data conflicts with computational predictions (e.g., halogen bond counts), refine models using high-resolution XRD and electron-density maps .

- Safety Protocols : Always prioritize inert atmosphere techniques (Schlenk lines) and validate moisture levels in solvents (e.g., molecular sieves for THF) .

- Data Reproducibility : Document batch-specific impurities (e.g., residual iodine) via ICP-MS, as these can alter reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.